molecular formula C17H23FN2O2S B2824372 (3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone CAS No. 2415586-32-0

(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2824372
CAS RN: 2415586-32-0
M. Wt: 338.44
InChI Key: SGQSDSPAVOXGCL-UHFFFAOYSA-N
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Description

The compound contains a fluoro-methoxyphenyl group, a thiolan group, and a diazepan group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The fluoro-methoxyphenyl group would contribute to the aromaticity of the compound, while the thiolan and diazepan groups would add heterocyclic elements .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase its stability, while the methoxy group could influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential pharmaceutical applications, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to study its reactivity, stability, and potential uses in various fields .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2S/c1-22-16-4-3-13(11-15(16)18)17(21)20-7-2-6-19(8-9-20)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQSDSPAVOXGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCSC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane

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